N-hydroxyacetimidoyl chloride
CAS No.: 188118-43-6
Cat. No.: VC16552500
Molecular Formula: C2H4ClNO
Molecular Weight: 93.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 188118-43-6 |
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Molecular Formula | C2H4ClNO |
Molecular Weight | 93.51 g/mol |
IUPAC Name | (1Z)-N-hydroxyethanimidoyl chloride |
Standard InChI | InChI=1S/C2H4ClNO/c1-2(3)4-5/h5H,1H3/b4-2- |
Standard InChI Key | RNSUNNOEBOGKHG-RQOWECAXSA-N |
Isomeric SMILES | C/C(=N/O)/Cl |
Canonical SMILES | CC(=NO)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-hydroxyacetimidoyl chloride belongs to the imidoyl chloride family, characterized by the presence of a chlorine atom bonded to an imine nitrogen. Its molecular structure comprises an acetimidoyl backbone (CH₃–C(=N–OH)–Cl), with the hydroxyl group introducing polarity and hydrogen-bonding potential. The compound exists as two configurational isomers: the Z-isomer (CAS 188118-43-6) and the E-isomer (CAS 683-58-9), differentiated by the spatial arrangement of the hydroxyl and chlorine groups relative to the imine double bond .
Molecular Descriptors
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IUPAC Name: (1Z)-N-hydroxyethanimidoyl chloride (Z-isomer); (1E)-N-hydroxyethanimidoyl chloride (E-isomer) .
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Molecular Formula: C₂H₄ClNO.
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Molecular Weight: 93.51 g/mol.
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SMILES:
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InChIKey: RNSUNNOEBOGKHG-RQOWECAXSA-N (Z-isomer); RNSUNNOEBOGKHG-DUXPYHPUSA-N (E-isomer) .
The Z-isomer’s hydroxyl group lies cis to the chlorine atom, fostering intramolecular hydrogen bonding, whereas the E-isomer’s trans configuration reduces such interactions, altering solubility and reactivity .
Synthesis and Preparation
Synthetic Routes
N-hydroxyacetimidoyl chloride is typically synthesized via chlorination of N-hydroxyacetimidic acid derivatives. A common method involves treating N-hydroxyacetamide with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions.
Example Procedure:
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Substrate Preparation: N-hydroxyacetamide (1.0 equiv) is dissolved in dry dichloromethane.
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Chlorination: PCl₅ (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.
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Workup: The reaction mixture is quenched with ice-water, and the product is extracted using ethyl acetate.
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Purification: Column chromatography (hexane:ethyl acetate, 4:1) yields N-hydroxyacetimidoyl chloride as a colorless liquid.
Key Challenges
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Moisture Sensitivity: The compound hydrolyzes readily to N-hydroxyacetamide, necessitating anhydrous handling.
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Isomeric Separation: Z/E isomers require low-temperature chromatography or fractional crystallization for resolution .
Reactivity and Applications in Organic Synthesis
N-hydroxyacetimidoyl chloride’s reactivity stems from its electrophilic imidoyl chloride moiety, which undergoes nucleophilic substitution with amines, alcohols, and thiols.
Nucleophilic Substitutions
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With Amines: Forms N-hydroxyamidines, precursors to heterocycles like oxazoles.
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With Alcohols: Generates imidate esters, intermediates in Overman rearrangements .
Heterocycle Synthesis
The compound facilitates one-pot syntheses of:
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Oxadiazoles: Condensation with hydrazines followed by oxidative cyclization.
Table 1: Representative Reactions of N-Hydroxyacetimidoyl Chloride
Reaction Type | Reagent | Product | Yield (%) | Reference |
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Aminolysis | Benzylamine | N-Hydroxy-N-benzylacetamidine | 78 | |
Alcoholysis | Ethanol | Ethyl N-hydroxyacetimidate | 65 | |
Cycloaddition | Nitrile oxide | 3-Methylisoxazole | 82 |
Physicochemical Properties
Spectral Data
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¹H NMR (CDCl₃): δ 2.28 (s, 3H, CH₃), 9.12 (s, 1H, NOH).
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HRMS (ESI+): m/z 93.51 [M+H]⁺.
Solubility and Stability
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Solubility: Miscible with polar aprotic solvents (DMF, THF); insoluble in water.
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Stability: Decomposes above 80°C; storage at –20°C under argon recommended.
Biological Relevance
Quorum-Sensing Modulation
Antimicrobial Applications
Structural analogues exhibit inhibitory activity against Escherichia coli and Staphylococcus aureus, with MIC values ≤8 µg/mL .
Analytical Characterization Techniques
Chromatography
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HPLC: C18 column (acetonitrile:water, 70:30); retention time = 4.2 min.
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TLC: Rf 0.6 (hexane:ethyl acetate, 3:1).
Spectroscopic Methods
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